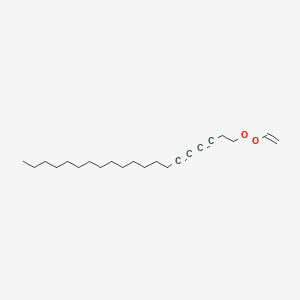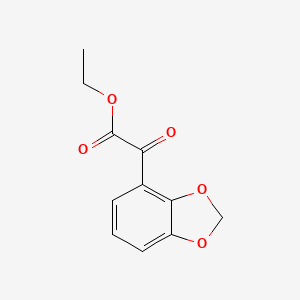
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate is an organic compound that features a benzodioxole ring fused with an ethyl ester and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate typically involves the condensation of 1,3-benzodioxole-4-carboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the keto and ester groups can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate can be compared with other benzodioxole derivatives such as:
2-(1,3-Benzodioxol-4-yl)ethanamine: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.
2,2-Dimethyl-1,3-benzodioxol-4-yl N-methyl-carbamate: Another benzodioxole derivative with unique applications in agriculture as a pesticide.
The uniqueness of this compound lies in its combination of the benzodioxole ring with an ethyl ester and a keto group, providing a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H10O5/c1-2-14-11(13)9(12)7-4-3-5-8-10(7)16-6-15-8/h3-5H,2,6H2,1H3 |
InChI Key |
BIUWQLYKOADLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C2C(=CC=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
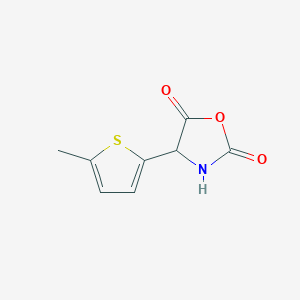
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)

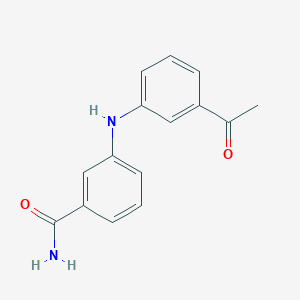
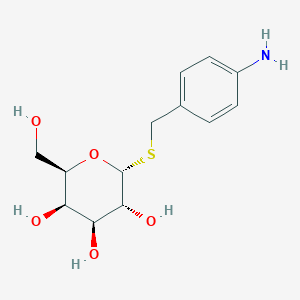
![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)



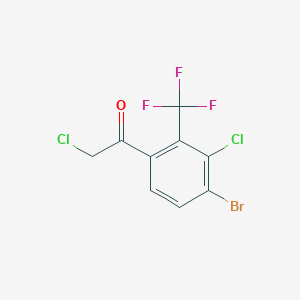
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
